Piridostatina

Descripción general

Descripción

La piridostatina es una pequeña molécula sintética conocida por su capacidad de estabilizar las estructuras de G-cuádruplex en los ácidos nucleicos. Los G-cuádruplex son estructuras secundarias formadas por secuencias ricas en guanina en el ADN y el ARN.

Aplicaciones Científicas De Investigación

Pyridostatin has a wide range of scientific research applications:

Chemistry: In chemistry, pyridostatin is used as a tool to study the formation and stabilization of G-quadruplex structures. It helps researchers understand the biophysical properties of these structures and their role in genomic stability .

Biology: In biological research, pyridostatin is employed to investigate the role of G-quadruplexes in gene regulation, DNA replication, and cellular senescence. It has been shown to induce telomere dysfunction and inhibit the proliferation of cancer cells .

Medicine: Pyridostatin has potential therapeutic applications in cancer treatment. By stabilizing G-quadruplexes in the promoters of oncogenes, it can inhibit the expression of these genes and suppress tumor growth. Additionally, it has been explored as a sensitizer for chemotherapy, enhancing the efficacy of existing anticancer drugs .

Industry: In the pharmaceutical industry, pyridostatin is being investigated for its potential to develop novel anticancer therapies. Its ability to target specific DNA structures makes it a promising candidate for drug development .

Mecanismo De Acción

La piridostatina ejerce sus efectos uniéndose a las estructuras de G-cuádruplex en los ácidos nucleicos. Estas estructuras se forman mediante el apilamiento de tetrámeros de guanina, estabilizados por enlaces de hidrógeno de Hoogsteen. La estructura aromática plana de la this compound le permite intercalarse entre los tetrámeros de guanina, estabilizando el G-cuádruplex y evitando su desenrollamiento por las polimerasas de ADN y ARN .

La estabilización de los G-cuádruplex por la this compound puede conducir a la inhibición de la actividad de la telomerasa, la interrupción de la expresión génica y la inducción de respuestas de daño al ADN. Estos efectos contribuyen colectivamente a las propiedades anticancerígenas del compuesto .

Análisis Bioquímico

Biochemical Properties

Pyridostatin mainly acts on nucleotide chains and can sustain the loading forces produced by DNA and RNA polymerases . Thus, DNA or RNA polymerases cannot open G4s, which as a consequence causes DNA double-strand breaks (DSBs) . It has been rationally designed on the structural features shared by known G4-binding ligands .

Cellular Effects

Pyridostatin significantly downregulates certain proteins but upregulates others in HeLa cancer cells . The downregulated proteins consequently upregulate other proteins to activate cyclin and cell cycle regulation . Importantly, SUB1, which encodes human positive cofactor and DNA lesion sensor PC4, was downregulated by 4.76-fold .

Molecular Mechanism

The molecular mechanism of Pyridostatin involves its action as a G4 inducer and stabilizer . It acts on nucleotide chains and can sustain the loading forces produced by DNA and RNA polymerases . Thus, DNA or RNA polymerases cannot open G4s, which as a consequence causes DNA DSBs .

Temporal Effects in Laboratory Settings

It has been shown that Pyridostatin can significantly downregulate certain proteins but upregulate others in HeLa cancer cells .

Metabolic Pathways

It is known that Pyridostatin is a G4 inducer and stabilizer , suggesting that it may be involved in the regulation of gene expression.

Subcellular Localization

It is known that Pyridostatin is a G4 inducer and stabilizer , suggesting that it may be localized in the nucleus where it can interact with DNA.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La piridostatina y sus análogos se sintetizan mediante una serie de reacciones químicas. Un método común implica la reacción de 2,6-diaminopiridina con varios aldehídos aromáticos en condiciones específicas para formar el producto deseado. La reacción normalmente requiere un disolvente como el dimetilsulfóxido (DMSO) y un catalizador como el ácido p-toluensulfónico. La mezcla de reacción se calienta para facilitar la formación de this compound .

Métodos de Producción Industrial: La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de recipientes de reacción más grandes y la garantía de la pureza del producto final mediante diversas técnicas de purificación como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones: La piridostatina principalmente experimenta interacciones con los ácidos nucleicos, particularmente con las estructuras de G-cuádruplex. No suele participar en reacciones químicas tradicionales como la oxidación, la reducción o la sustitución. En cambio, su principal modo de acción consiste en unirse y estabilizar los G-cuádruplex .

Reactivos y Condiciones Comunes: La estabilización de los G-cuádruplex por la this compound a menudo requiere condiciones fisiológicas, incluida la presencia de cationes monovalentes como el potasio o el sodio, que son esenciales para la formación y estabilidad de las estructuras de G-cuádruplex .

Principales Productos Formados: El principal resultado de la interacción de la this compound con los G-cuádruplex es la estabilización de estas estructuras, lo que puede conducir a la inhibición de la actividad de la telomerasa y a la interrupción de la expresión génica en las células cancerosas .

4. Aplicaciones en Investigación Científica

La this compound tiene una amplia gama de aplicaciones en investigación científica:

Química: En química, la this compound se utiliza como una herramienta para estudiar la formación y estabilización de las estructuras de G-cuádruplex. Ayuda a los investigadores a comprender las propiedades biofísicas de estas estructuras y su papel en la estabilidad genómica .

Biología: En la investigación biológica, la this compound se emplea para investigar el papel de los G-cuádruplex en la regulación génica, la replicación del ADN y la senescencia celular. Se ha demostrado que induce la disfunción telomérica e inhibe la proliferación de células cancerosas .

Medicina: La this compound tiene potenciales aplicaciones terapéuticas en el tratamiento del cáncer. Al estabilizar los G-cuádruplex en los promotores de los oncogenes, puede inhibir la expresión de estos genes y suprimir el crecimiento tumoral. Además, se ha explorado como sensibilizador para la quimioterapia, mejorando la eficacia de los fármacos anticancerígenos existentes .

Industria: En la industria farmacéutica, se está investigando la this compound por su potencial para desarrollar nuevas terapias contra el cáncer. Su capacidad de dirigirse a estructuras específicas de ADN la convierte en una prometedora candidata para el desarrollo de fármacos .

Comparación Con Compuestos Similares

La piridostatina forma parte de una clase más amplia de agentes estabilizadores de G-cuádruplex. Los compuestos similares incluyen:

Ligandos basados en quinolina: Estos compuestos comparten similitudes estructurales con la this compound y exhiben alta selectividad para las estructuras de G-cuádruplex.

Singularidad de la this compound: La característica única de la this compound radica en su alta selectividad para las estructuras de G-cuádruplex sobre el ADN bicatenario. Esta selectividad se atribuye a sus interacciones de unión específicas y flexibilidad estructural, lo que la convierte en una valiosa herramienta para el estudio de la biología de los G-cuádruplex y el desarrollo de terapias dirigidas .

Propiedades

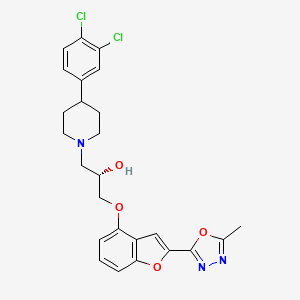

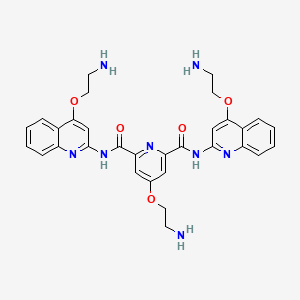

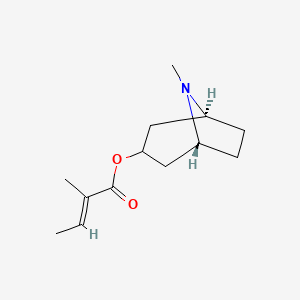

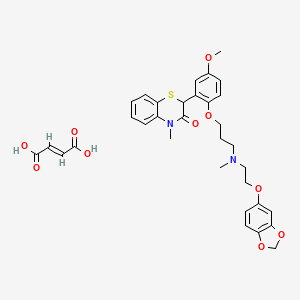

IUPAC Name |

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N8O5/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHSATQVJCTKEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Pyridostatin?

A1: Pyridostatin exhibits high specificity for G-quadruplexes (G4s), a non-canonical secondary structure formed by guanine-rich DNA or RNA sequences. [, , , , , , , , , , , , ]

Q2: How does Pyridostatin interact with G-quadruplexes?

A2: Pyridostatin binds to G4s through a combination of π-π stacking interactions between its aromatic rings and the guanine tetrads, as well as hydrogen bonding and electrostatic interactions between its aliphatic amine side chains and the phosphate backbone of the DNA or RNA. [, ] This binding stabilizes the G4 structure, interfering with its normal biological functions. [, , , ]

Q3: What are the downstream consequences of Pyridostatin binding to G-quadruplexes in cells?

A3: Pyridostatin binding to G4s can disrupt a variety of cellular processes, depending on the location and function of the targeted G4. These effects include:

- Inhibition of Telomerase Activity: Pyridostatin can bind to telomeric G4s, inhibiting the activity of telomerase, an enzyme essential for maintaining telomere length in cancer cells. [, , , ]

- Induction of DNA Damage: By interfering with DNA replication and repair processes, Pyridostatin can induce DNA double-strand breaks (DSBs), leading to genomic instability and cell death. [, , , , , , , , ]

- Modulation of Gene Expression: Pyridostatin can influence gene expression by binding to G4s located in promoter regions or within gene bodies, affecting transcription and potentially leading to changes in protein levels. [, , , , ]

- Inhibition of Viral Replication: Recent research suggests that Pyridostatin can inhibit the replication of certain viruses, such as rhinoviruses and enteroviruses, by targeting G4s within their RNA genomes. [, ]

Q4: How does Pyridostatin affect the innate immune response in cancer cells?

A4: Pyridostatin has been shown to induce the formation of micronuclei, fragments of chromosomes not incorporated into daughter cells during cell division. These micronuclei can then trigger the cGAS/STING pathway, a key component of the innate immune response, leading to the production of type I interferons and activation of other immune-related genes. [, , ]

Q5: What is the molecular formula and weight of Pyridostatin?

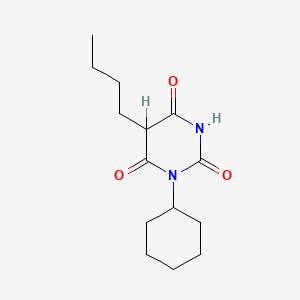

A5: The molecular formula for Pyridostatin is C26H27N7O2, and its molecular weight is 473.55 g/mol.

Q6: Is there spectroscopic data available for Pyridostatin?

A6: Yes, various spectroscopic techniques have been used to characterize Pyridostatin and its interactions with G4s. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure of Pyridostatin bound to G4s. []

- Circular Dichroism (CD) Spectroscopy: Employed to study the conformational changes induced in G4s upon Pyridostatin binding. [, ]

- Fluorescence Spectroscopy: Used to investigate the binding affinity and stoichiometry of Pyridostatin with G4s. [, ]

- Ultraviolet Resonance Raman (UVRR) Spectroscopy: Provides detailed information about the specific chemical groups involved in the interaction between Pyridostatin and G4s. []

Q7: Have computational methods been employed to study Pyridostatin and its interactions with G-quadruplexes?

A7: Yes, computational chemistry and modeling techniques have played a significant role in understanding the binding mode, affinity, and selectivity of Pyridostatin towards G4s. These methods include:

- Molecular Docking: Used to predict the binding pose and interactions of Pyridostatin within the G4 structure. [, ]

- Molecular Dynamics (MD) Simulations: Provide insights into the dynamic behavior of Pyridostatin-G4 complexes and the stability of these interactions over time. []

- Quantitative Structure-Activity Relationship (QSAR) Studies: Used to correlate the structural features of Pyridostatin and its analogs with their biological activity, providing guidance for the design of more potent and selective G4 binders. [, ]

Q8: How do structural modifications of Pyridostatin impact its activity and selectivity?

A8: SAR studies have been instrumental in understanding the key structural features of Pyridostatin that contribute to its G4 binding affinity and selectivity.

- Aromatic Core: The central pyridine ring and the two quinoline rings are essential for π-π stacking interactions with the G-tetrads. Modifications to these rings can significantly impact binding affinity. [, , ]

- Linker Length and Flexibility: The length and flexibility of the linkers connecting the aromatic rings to the central pyridine can affect the ability of Pyridostatin to adapt to different G4 conformations. Optimal linker length and flexibility are crucial for achieving high affinity and selectivity. [, , ]

- Side Chain Substituents: The amine side chains contribute to binding affinity through electrostatic interactions and hydrogen bonding with the DNA or RNA backbone. Modifications to these side chains can modulate the binding affinity and selectivity of Pyridostatin analogs. [, ]

Q9: What is known about the ADME properties of Pyridostatin?

A9: While detailed PK/PD studies are still limited, some research has provided insights into the ADME properties of Pyridostatin:

- Distribution: Pyridostatin has been shown to effectively target genomic loci associated with G4 binding proteins in cells, indicating successful cellular uptake and distribution. []

Q10: What evidence supports the efficacy of Pyridostatin in preclinical models?

A10: Preclinical studies have demonstrated promising anticancer activity of Pyridostatin in various in vitro and in vivo models:

- In Vitro Studies: Pyridostatin has shown potent cytotoxicity against a range of cancer cell lines, including those deficient in BRCA1/2 genes, which are involved in DNA repair. [, , , , , , ]

- Animal Models: In vivo studies using mouse models of cancer have demonstrated that Pyridostatin can inhibit tumor growth and improve survival. [, ]

Q11: Are there any known mechanisms of resistance to Pyridostatin?

A11: The emergence of resistance to anticancer agents is a major challenge. While specific resistance mechanisms to Pyridostatin have not been fully elucidated, potential mechanisms may involve:

Q12: Is there evidence for cross-resistance between Pyridostatin and other anticancer agents?

A12: Cross-resistance, where resistance to one drug confers resistance to other structurally or mechanistically related compounds, is a concern in cancer treatment. Limited data is available on cross-resistance with Pyridostatin. Research suggests that cells with increased expression of the DNA helicase BRIP1, involved in G4 unwinding, show resistance to both Pyridostatin and the G4 stabilizer TMPyP4, indicating a potential for cross-resistance among G4 ligands. []

Q13: What is the safety profile of Pyridostatin?

A13: While Pyridostatin has shown promising anticancer activity, thorough safety assessments are crucial before clinical translation. Further research is needed to fully elucidate the potential toxicity and long-term safety profile of Pyridostatin.

Q14: How does Pyridostatin research highlight the importance of cross-disciplinary collaboration?

A14: The development and characterization of Pyridostatin as a potential therapeutic agent exemplify the significance of cross-disciplinary research. This endeavor involves collaborations between:

- Chemistry and Medicinal Chemistry: Synthesis and structural optimization of Pyridostatin analogs with improved potency, selectivity, and pharmacological properties. [, , ]

- Molecular Biology and Genetics: Understanding the biological roles of G4s, identifying Pyridostatin targets, and elucidating its mechanisms of action. [, , , , , , ]

- Cell Biology and Biochemistry: Investigating the cellular effects of Pyridostatin, including its impact on DNA replication, repair, transcription, and cell signaling pathways. [, , , , , , , , , ]

- Computational Chemistry and Bioinformatics: Predicting G4 formation, modeling Pyridostatin-G4 interactions, and analyzing genomic data to identify potential therapeutic targets. [, , , , , ]

- Pharmacology and Toxicology: Evaluating the absorption, distribution, metabolism, excretion, and safety profile of Pyridostatin. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)